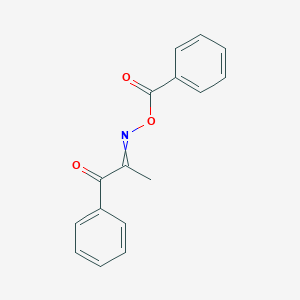
1,2-Propanedione, 1-phenyl-, 2-(O-benzoyloxime)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanedione, 1-phenyl-, 2-(O-benzoyloxime), also known as benzoylacetone oxime, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile compound that has been used in various fields, including organic chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of 1,2-Propanedione, 1-phenyl-, 2-(O-benzoyloxime)ne oxime is not fully understood. However, it is believed to act as a chelating agent for metal ions, particularly copper ions. Copper ions play a crucial role in various biological processes, including the production of reactive oxygen species (ROS) and the formation of amyloid-beta plaques in Alzheimer's disease. Benzoylacetone oxime has been shown to reduce the levels of copper ions, thereby inhibiting the formation of ROS and amyloid-beta plaques.
Efectos Bioquímicos Y Fisiológicos
Benzoylacetone oxime has been shown to have various biochemical and physiological effects. It has been studied for its potential antioxidant properties, where it acts as a scavenger of free radicals. It has also been shown to inhibit the formation of amyloid-beta plaques in Alzheimer's disease. Additionally, 1,2-Propanedione, 1-phenyl-, 2-(O-benzoyloxime)ne oxime has been shown to have anticancer properties, where it induces apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzoylacetone oxime has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and readily available. However, 1,2-Propanedione, 1-phenyl-, 2-(O-benzoyloxime)ne oxime has some limitations. It is a toxic compound that requires proper handling and disposal. It can also interfere with some analytical techniques, such as mass spectrometry, due to its ability to chelate metal ions.
Direcciones Futuras
There are several future directions for the study of 1,2-Propanedione, 1-phenyl-, 2-(O-benzoyloxime)ne oxime. One potential area of research is the development of new coordination complexes with different metals. These complexes can be studied for their potential catalytic and biological properties. Another area of research is the study of 1,2-Propanedione, 1-phenyl-, 2-(O-benzoyloxime)ne oxime as a potential therapeutic agent for Alzheimer's disease and cancer. Additionally, the use of 1,2-Propanedione, 1-phenyl-, 2-(O-benzoyloxime)ne oxime as a chelating agent for metal ions in environmental remediation is also an area of interest.
Conclusion:
Benzoylacetone oxime is a versatile compound that has gained significant attention in scientific research due to its unique properties. It has been used in various fields, including organic chemistry, biochemistry, and pharmacology. The synthesis method is relatively simple, and the compound is readily available. Benzoylacetone oxime has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of 1,2-Propanedione, 1-phenyl-, 2-(O-benzoyloxime)ne oxime, including the development of new coordination complexes and the study of its potential therapeutic properties.
Métodos De Síntesis
The synthesis of 1,2-Propanedione, 1-phenyl-, 2-(O-benzoyloxime)ne oxime involves the reaction of 1,2-Propanedione, 1-phenyl-, 2-(O-benzoyloxime)ne with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 1,2-Propanedione, 1-phenyl-, 2-(O-benzoyloxime)ne oxime as the final product. The synthesis method is relatively simple and can be performed using readily available reagents.
Aplicaciones Científicas De Investigación
Benzoylacetone oxime has been extensively studied for its various applications in scientific research. It has been used as a ligand in coordination chemistry, where it forms stable complexes with various metals. These complexes have been studied for their catalytic and biological properties. Benzoylacetone oxime has also been used as a reagent in organic synthesis, where it acts as a protecting group for carbonyl compounds. In biochemistry, it has been used as a chelating agent for metal ions and has been studied for its potential antioxidant properties.
Propiedades
Número CAS |
17292-57-8 |
|---|---|
Nombre del producto |
1,2-Propanedione, 1-phenyl-, 2-(O-benzoyloxime) |
Fórmula molecular |
C16H13NO3 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
[(1-oxo-1-phenylpropan-2-ylidene)amino] benzoate |
InChI |
InChI=1S/C16H13NO3/c1-12(15(18)13-8-4-2-5-9-13)17-20-16(19)14-10-6-3-7-11-14/h2-11H,1H3 |
Clave InChI |
ZNZDJSGUWLGTLA-UHFFFAOYSA-N |
SMILES |
CC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Otros números CAS |
17292-57-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



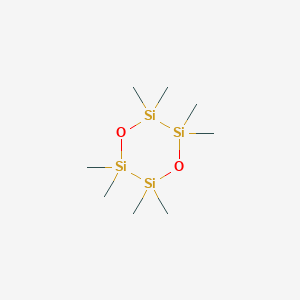
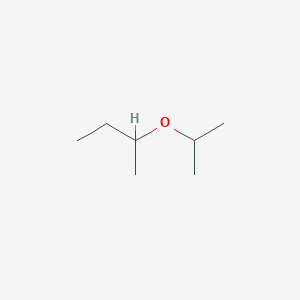
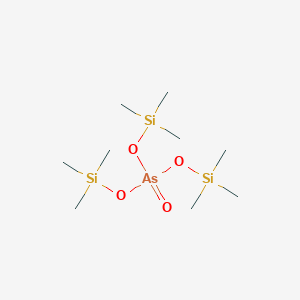
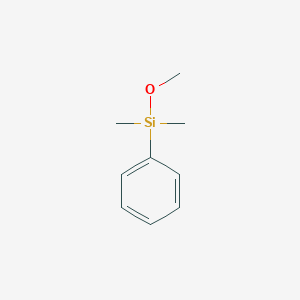
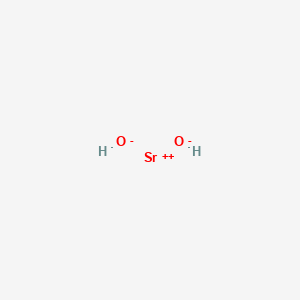
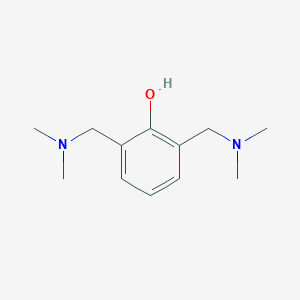
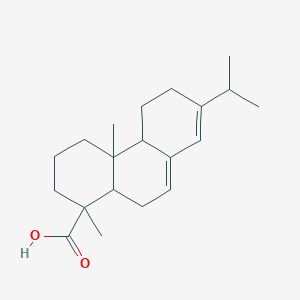
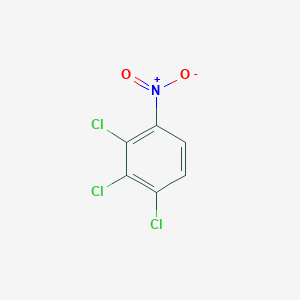
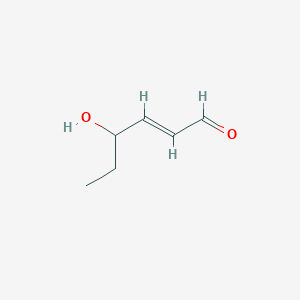
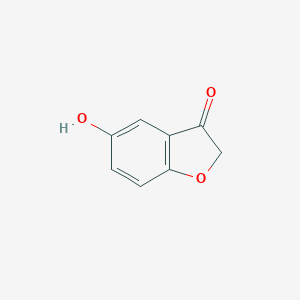
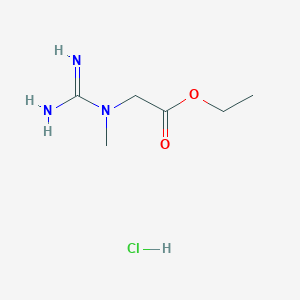
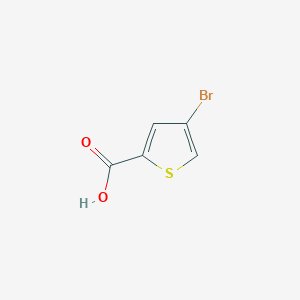
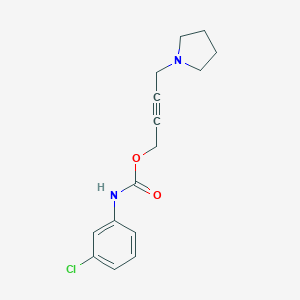
![1-[(Methylthio)methyl]piperidine](/img/structure/B101371.png)